molecular formula C15H15NO2 B14596939 2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol CAS No. 59675-15-9

2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol

Cat. No.: B14596939
CAS No.: 59675-15-9
M. Wt: 241.28 g/mol
InChI Key: WPGWTFJKCYVKPU-UHFFFAOYSA-N
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Description

2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol is an organic compound with the molecular formula C15H15NO2 It is a derivative of phenol and is characterized by the presence of a methoxy group and an iminomethyl group attached to the phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol can be synthesized through the condensation of 2-methoxy-4-hydroxybenzaldehyde with 2-methylaniline in the presence of an acid catalyst. The reaction typically takes place in a solvent such as methanol or ethanol at room temperature. The resulting Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same condensation and reduction steps, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the imine group can yield secondary amines.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Secondary amines.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antibacterial and antioxidant activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol involves its interaction with various molecular targets and pathways. It can bind to nuclear hormone receptors, such as estrogen receptors, and modulate their activity . This interaction can lead to changes in gene expression and cellular responses, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-[(4-methylphenyl)iminomethyl]phenol
  • 2-Methoxy-4-[(4-methoxyphenyl)iminomethyl]phenol
  • 2-Methoxy-4-[(4-chlorophenyl)iminomethyl]phenol

Uniqueness

2-Methoxy-4-[(2-methylphenyl)iminomethyl]phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical and biological properties

Properties

CAS No.

59675-15-9

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

2-methoxy-4-[(2-methylphenyl)iminomethyl]phenol

InChI

InChI=1S/C15H15NO2/c1-11-5-3-4-6-13(11)16-10-12-7-8-14(17)15(9-12)18-2/h3-10,17H,1-2H3

InChI Key

WPGWTFJKCYVKPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=CC2=CC(=C(C=C2)O)OC

Origin of Product

United States

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